molecular formula C25H21NO4 B2468805 4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide CAS No. 929440-37-9

4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide

Cat. No.: B2468805
CAS No.: 929440-37-9
M. Wt: 399.446
InChI Key: RHIYFBINRVNZBE-UHFFFAOYSA-N
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Description

4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is a synthetic benzamide derivative supplied for research and development purposes. This compound features a benzofuran core structure substituted with a 4-methylbenzoyl group at the 2-position and a 4-methoxybenzamide group at the 6-position. Compounds within this structural class are of significant interest in medicinal chemistry for their potential as modulators of biological targets . Related benzofuran and benzamide derivatives have been investigated for their capacity to induce cell differentiation, presenting a potential strategy for anticancer therapy, particularly in the context of hematopoietic cancers . Furthermore, structurally similar pyrrolidinone compounds have been identified as highly selective positive allosteric modulators for GluN2C-containing NMDA receptors, indicating the research value of this chemical scaffold in neuroscience and the development of neurotherapeutics . The specific research applications and mechanism of action for this compound are areas for ongoing investigation. This product is intended for laboratory research use by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-15-4-6-17(7-5-15)23(27)24-16(2)21-13-10-19(14-22(21)30-24)26-25(28)18-8-11-20(29-3)12-9-18/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIYFBINRVNZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of benzofuran derivatives, followed by amide formation. The reaction conditions often include the use of Lewis acids like aluminum chloride (AlCl3) as catalysts and solvents such as dichloromethane (DCM) or chloroform.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of robust catalysts and environmentally benign solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) in the presence of halogens.

Major Products

    Oxidation: Formation of 4-hydroxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide.

    Reduction: Formation of 4-methoxy-N-[3-methyl-2-(4-methylbenzyl)-1-benzofuran-6-yl]benzamide.

    Substitution: Various substituted benzofuran derivatives depending on the substituent used.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to 4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide exhibit significant anticancer properties. For instance, derivatives of benzofuran have been evaluated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may act on specific molecular targets involved in cancer progression, potentially leading to the development of novel anticancer agents .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Studies have demonstrated that derivatives with similar structures possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that 4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide could be explored as a lead compound for developing new antimicrobial therapies .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of a series of benzofuran derivatives against human colorectal carcinoma cell lines. The results indicated that certain compounds exhibited IC50 values lower than standard chemotherapeutics, suggesting enhanced efficacy. This underscores the potential of 4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide in cancer treatment regimens .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of benzofuran derivatives, where compounds were tested against multiple microbial strains. The findings revealed significant inhibition zones, indicating that these compounds could serve as effective antimicrobial agents. The structure-activity relationship analysis suggested that modifications to the benzofuran core could enhance activity, which may apply to 4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide as well .

Mechanism of Action

The mechanism of action of 4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide: Unique due to its specific substitution pattern and functional groups.

    4-hydroxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-methoxy-N-[3-methyl-2-(4-methylbenzyl)-1-benzofuran-6-yl]benzamide: Similar structure but with a benzyl group instead of a benzoyl group.

Uniqueness

The uniqueness of 4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

4-Methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzamide structure with a methoxy group and a benzofuran moiety. Its molecular formula is C25H21NO4C_{25}H_{21}NO_4, and it features various functional groups that may contribute to its biological properties.

The biological activity of this compound is believed to involve several mechanisms, including:

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and affecting metabolic pathways.
  • Receptor Binding : It could bind to various receptors, influencing cellular signaling processes.
  • Antioxidant Activity : The presence of the methoxy group may enhance its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Antimicrobial Activity

Research indicates that compounds similar to 4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide exhibit significant antimicrobial properties. For instance, studies have shown that related benzamide derivatives possess activity against various bacterial strains, suggesting potential applications in treating infections.

Antioxidant Properties

The antioxidant capacity of the compound has been evaluated through various assays. It has demonstrated the ability to reduce oxidative stress markers in vitro, indicating its potential as a therapeutic agent in conditions associated with oxidative damage.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity could be beneficial in managing inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of similar benzamide derivatives found that certain modifications in the structure led to enhanced activity against Gram-positive and Gram-negative bacteria. The findings suggest that the substitution pattern significantly influences biological activity.

CompoundActivity Against BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL

Case Study 2: Antioxidant Activity Assessment

In vitro assays measuring radical scavenging activity showed that the compound exhibited significant antioxidant properties comparable to standard antioxidants like ascorbic acid. The results indicate its potential for use in formulations aimed at reducing oxidative stress.

Assay TypeIC50 Value (µg/mL)
DPPH Scavenging25
ABTS Scavenging30

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including benzofuran ring formation, benzoylation, and amide coupling. Key challenges include controlling regioselectivity during benzofuran synthesis and minimizing side reactions during amide formation. Optimization strategies include:

  • Using temperature-controlled steps (e.g., 45–60°C for benzoylation) to improve selectivity .
  • Employing HPLC or TLC (hexane/EtOH gradients) to monitor intermediate purity .
  • Purification via column chromatography or recrystallization to isolate high-purity products .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in DMSO-d6 or CDCl3 resolves substituent patterns (e.g., methoxy, benzoyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1680 cm⁻¹) .
  • X-ray Diffraction : Single-crystal X-ray analysis provides definitive structural confirmation .

Q. How can preliminary bioactivity screening be designed to assess its therapeutic potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target-specific assays (e.g., kinase or protease inhibition) with IC50 determination using fluorometric or colorimetric substrates .
  • Cytotoxicity Testing : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Antimicrobial Screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational methods like molecular docking and DFT calculations elucidate its mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use software (AutoDock, Schrödinger) to predict binding modes with target proteins (e.g., kinases). Validate with mutagenesis studies .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. What strategies address contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Data Triangulation : Cross-validate docking results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .
  • Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target interactions .
  • Structural Optimization : Modify substituents (e.g., methoxy groups) guided by SAR (structure-activity relationship) studies .

Q. How can environmental fate and ecotoxicological risks of this compound be evaluated?

  • Methodological Answer :

  • Degradation Studies : Simulate hydrolysis/photolysis under controlled pH/UV conditions; analyze metabolites via LC-QTOF-MS .
  • Ecotoxicology Assays : Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna, zebrafish embryos) .
  • Bioaccumulation Potential : Calculate logP values and perform in silico predictions using EPI Suite .

Q. What advanced structural characterization techniques resolve ambiguities in crystallographic data?

  • Methodological Answer :

  • High-Resolution X-ray Diffraction : Collect data at synchrotron facilities to resolve disordered substituents .
  • Variable-Temperature NMR : Detect dynamic processes (e.g., ring flipping) in solution .
  • Pair Distribution Function (PDF) Analysis : Probe amorphous or nanocrystalline forms .

Methodological Notes

  • Experimental Design : Use randomized block designs for bioactivity studies to account for batch variability .
  • Data Reproducibility : Include internal controls (e.g., reference inhibitors) and triplicate measurements in assays .
  • Ethical Compliance : Follow OECD guidelines for ecotoxicological testing .

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